molecular formula C20H18O4 B176751 5-Dehydroxyparatocarpin K CAS No. 124858-37-3

5-Dehydroxyparatocarpin K

Cat. No. B176751
M. Wt: 322.4 g/mol
InChI Key: AZNAWXMYPBINIJ-KRWDZBQOSA-N
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Description

5-Dehydroxyparatocarpin K is a natural product of Psoralea, Fabaceae . It has a CAS Number of 124858-37-3 and a molecular weight of 322.36 . The IUPAC name is (S)-8- (4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydro-2H,6H-pyrano [3,2-g]chromen-6-one .


Molecular Structure Analysis

The molecular formula of 5-Dehydroxyparatocarpin K is C20H18O4 . The InChI code is 1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 .


Physical And Chemical Properties Analysis

5-Dehydroxyparatocarpin K is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The storage temperature is 28 C .

Scientific Research Applications

  • Summary of the Application : 5-Dehydroxyparatocarpin K has been identified as a potential inhibitor against the KRAS G12D mutant, which is very frequent in many cancers, such as pancreatic, colon, and lung cancers . This mutation has remained undruggable for the past three decades due to its smooth surface and lack of suitable pockets .
  • Methods of Application or Experimental Procedures : The study involved computer-aided drug discovery, where 925 bioflavonoids were screened based on drug-likeness properties, and ADME properties . Molecular docking resulted in four lead bioflavonoids, including 5-Dehydroxyparatocarpin K .
  • Results or Outcomes : The study concluded that 5-Dehydroxyparatocarpin K, along with three other bioflavonoids, have potential inhibitory activity against the KRAS G12D mutant . It showed a binding affinity of -8.8 Kcal/mol . These findings suggest that these compounds could be further studied in vitro and in vivo to evaluate their therapeutic potential against KRAS G12D mutated cancers .

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNAWXMYPBINIJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=CC3=C(C=C2O1)O[C@@H](CC3=O)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Dehydroxyparatocarpin K

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PS Ramalingam, P Balakrishnan, S Rajendran… - Current Issues in …, 2023 - mdpi.com
… All four lead flavonoids and BI-2852 attained stable nature from 5–9 ns (1.54 nm), and the lead 1 (5-Dehydroxyparatocarpin K) showed an Rg value comparatively lower than that of the …
Number of citations: 3 www.mdpi.com
S Ma, Y Huang, Y Zhao, G Du, L Feng, C Huang… - Phytochemistry …, 2016 - Elsevier
Three new prenylflavones 2(R,S)-4′-hydroxy-6,7-[2-(1-methoxy-1-methylethyl)-furano]-flavanone (1), 4′,7-dihydroxy-3′,5′-diprenyl-isoflavone (2) and 3,4′,7-trihydroxy-2-methoxy-…
Number of citations: 27 www.sciencedirect.com
Y Zhao, C Cheng, Y Gao… - Future Integrative Medicine, 2023 - xiahepublishing.com
Psoralea corylifolia L.(PCL) is widely used in clinical practice and is commonly used in the treatment of osteoporosis, tumors, and dermatosis. However, in recent years, adverse …
Number of citations: 1 www.xiahepublishing.com

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